molecular formula C9H20N2O B13171793 N1-Ethyl-N1-methoxycyclohexane-1,4-diamine

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine

Katalognummer: B13171793
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: JIGGPWXOIYUHGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is an organic compound with the molecular formula C9H20N2O. It is a derivative of cyclohexane, featuring both ethyl and methoxy substituents on the nitrogen atoms of the diamine group. This compound is primarily used for research purposes and has various applications in the fields of chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-methoxycyclohexane-1,4-diamine typically involves the reaction of cyclohexane-1,4-diamine with ethyl and methoxy substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the substitution reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-ethyl-N1-methoxycyclohexane-1,4-dione, while substitution reactions can produce various substituted cyclohexane derivatives .

Wissenschaftliche Forschungsanwendungen

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1-Ethyl-N1-methoxycyclohexane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N’-Dimethylethylenediamine: A similar diamine with methyl substituents.

    Methylcyclohexane: A related cyclohexane derivative with a methyl group.

Uniqueness

N1-Ethyl-N1-methoxycyclohexane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

4-N-ethyl-4-N-methoxycyclohexane-1,4-diamine

InChI

InChI=1S/C9H20N2O/c1-3-11(12-2)9-6-4-8(10)5-7-9/h8-9H,3-7,10H2,1-2H3

InChI-Schlüssel

JIGGPWXOIYUHGD-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCC(CC1)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.